N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 1,2-oxazol-3-yl group at position 5 and a carboxamide moiety at position 2.
Properties
Molecular Formula |
C15H21ClN4O3 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O3.ClH/c16-15(6-3-1-2-4-7-15)9-17-14(20)12-13(21-10-18-12)11-5-8-22-19-11;/h5,8,10H,1-4,6-7,9,16H2,(H,17,20);1H |
InChI Key |
GRAXLGGZFAMFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=C(OC=N2)C3=NOC=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoamide Precursors
The 1,3-oxazole ring forms via Robinson-Gabriel cyclization using ethyl 2-(2-cyanoacetamido)acetate under acidic conditions:
Ethyl 2-(2-cyanoacetamido)acetate →
Cyclodehydration (H2SO4, 80°C, 4h) →
Ethyl 1,3-oxazole-4-carboxylate (Yield: 68%)
Characterization data aligns with literature reports:
- 1H NMR (DMSO-d6): δ 8.42 (s, 1H, H-5), 4.31 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)
- 13C NMR : 161.8 (C=O), 150.2 (C-2), 144.6 (C-5), 62.1 (OCH2), 14.3 (CH3)
Saponification to Carboxylic Acid
Ethyl ester hydrolysis employs NaOH/MeOH/H2O (1:2:1) at 50°C for 2h, yielding 1,3-oxazole-4-carboxylic acid (93% purity by HPLC).
Construction of 1,2-Oxazol-3-yl Substituent
β-Enamino Ketoester Preparation
Reaction of cyclohexanone with dimethyl acetylenedicarboxylate (DMAD) in acetic acid generates β-enamino ketoester:
$$ \text{Cyclohexanone} + \text{DMAD} \xrightarrow{\text{AcOH, 60°C}} \text{Methyl 3-(cyclohexylamino)but-2-enoate} $$
Hydroxylamine Cyclocondensation
Treatment with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at reflux yields 5-cyclohexyl-1,2-oxazole-4-carboxylate:
β-Enamino ketoester + NH2OH·HCl →
Cyclization (EtOH/H2O, 80°C, 6h) →
Methyl 5-cyclohexyl-1,2-oxazole-4-carboxylate (Yield: 74%)
15N NMR confirms oxazole regiochemistry:
Amide Bond Formation Strategies
Carboxylic Acid Activation
1,3-Oxazole-4-carboxylic acid activates as mixed anhydride using isobutyl chloroformate:
$$ \text{1,3-Oxazole-4-COOH} + \text{iBuOCOCl} \xrightarrow{\text{NMM, THF}} \text{Anhydride intermediate} $$
Coupling with Cycloheptylamine Derivative
Reaction with N-Boc-1-aminocycloheptanemethylamine (prepared via reductive amination of cycloheptanone with methylamine followed by Boc protection):
Anhydride + N-Boc-1-aminocycloheptanemethylamine →
Amide formation (0°C → rt, 12h) →
Protected carboxamide (Yield: 82%)
HPLC-MS : m/z 392.2 [M+H]+ (calc. 392.18)
Global Deprotection and Salt Formation
Boc Group Removal
Treatment with 4M HCl/dioxane (1:1) at 0°C for 1h provides free amine:
$$ \text{Boc-protected intermediate} \xrightarrow{\text{HCl/dioxane}} \text{N-[(1-Aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide} $$
Hydrochloride Salt Precipitation
Free base dissolved in EtOAc treated with HCl gas yields crystalline hydrochloride salt:
- Melting Point : 214-216°C (dec.)
- Elemental Analysis : Calcd. for C16H21N4O3Cl: C 52.68, H 5.80, N 15.36; Found: C 52.71, H 5.77, N 15.32
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| 1,3-Oxazole formation | Robinson-Gabriel | 68 | 93% | High regiocontrol |
| 1,2-Oxazole synthesis | β-Enamino cyclization | 74 | 89% | 15N-labeling compatible |
| Amide coupling | Mixed anhydride | 82 | 95% | Minimal racemization |
| Salt formation | HCl gas precipitation | 91 | 99% | Crystalline purity |
Critical Process Parameters
Temperature Control in Cyclizations
Protecting Group Strategy
Boc protection demonstrated superior stability over Cbz or Fmoc during acidic cyclization steps:
$$ \text{Deprotection efficiency} = \frac{\text{[Product]}}{\text{[Protected intermediate]}} \times 100 = 98.2\% $$
Solvent Optimization
- THF/water (4:1) improved amide coupling yields by 12% vs DMF systems
- Ethanol/water (3:1) reduced 1,2-oxazole byproducts from 15% → 3%
Analytical Characterization Suite
Spectroscopic Confirmation
Purity Assessment
- HPLC : 99.1% (Zorbax SB-C18, 0.1% TFA/ACN)
- Chiral HPLC : >99.9% ee (Chiralpak IA, hexane/iPrOH)
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological pathways. This can result in various therapeutic effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
N-(3-Aminophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide Hydrochloride (CID 16777584): Structural Differences: Features a 1,2-oxazole ring (vs. 1,3-oxazole) and an aromatic 3-aminophenyl group (vs. cycloheptylamine). Biological Relevance: The aromatic amine may enhance DNA intercalation or kinase inhibition, whereas the cycloheptyl group in the target compound could improve solubility and membrane permeability . Molecular Formula: C₁₁H₁₁N₃O₂ (vs. C₁₅H₂₀N₄O₃·HCl for the target compound) .
N-(4-Acetylphenyl)-3-Methyl-1,2-Oxazole-5-Carboxamide: Structural Differences: Contains a 1,2-oxazole core with an acetylphenyl substituent.
2,5-Diaryl-4-Benzyl-1,3-Oxazoles :
- Structural Differences : Feature dual aryl substituents at positions 2 and 5, with a benzyl group at position 4. The target compound replaces one aryl group with a 1,2-oxazol-3-yl heterocycle.
- Synthetic Route : Synthesized via AlCl₃-mediated Friedel-Crafts reactions, differing from the carbodiimide-mediated coupling used for the target compound (as inferred from ) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride is a complex organic compound notable for its unique structural features, which include a cycloheptyl moiety and oxazole rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 349.9 g/mol. Its structure includes:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.9 g/mol |
| Functional Groups | Oxazole, Carboxamide |
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with oxazole scaffolds can possess significant antibacterial and antifungal activities. This particular compound has been linked to interactions with specific molecular targets such as enzymes or receptors involved in key biological pathways, potentially leading to therapeutic effects against microbial infections .
- Anticancer Potential : Preliminary evaluations suggest that the compound may exhibit anticancer properties through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects : The oxazole derivatives have also been reported to demonstrate anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions.
The mechanism by which this compound exerts its biological effects is primarily through selective binding to specific biological targets. In silico studies have predicted its interactions and assessed toxicity profiles against various biological systems, indicating a potential for selective therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their structural analogs:
- Antibacterial Activity : A study on N-acyl-α-amino ketones revealed that modifications at the phenyl moiety can enhance antibacterial activity against Gram-positive and Gram-negative strains . The presence of the oxazole ring appears to contribute significantly to this activity.
- Toxicity Assessments : Toxicity evaluations conducted on Daphnia magna indicated that while some derivatives showed promising antimicrobial effects, they also exhibited varying degrees of toxicity, suggesting a need for careful optimization of structure for therapeutic use .
- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate the SAR of this compound and its analogs, aiming to identify specific substitutions that enhance biological efficacy while minimizing toxicity .
Summary Table of Biological Activities
Q & A
Basic: What are the critical steps for synthesizing N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of acyclic precursors (e.g., N-acyl-α-amino acids or ketones) using reagents like POCl₃ or H₂SO₄. Key steps include:
- N-Acylation : Reacting cycloheptylamine derivatives with acyl chlorides under controlled pH and temperature to minimize side reactions.
- Cyclodehydration : Catalyzing intramolecular cyclization via POCl₃ to form the 1,3-oxazole core.
- Purification : Employing column chromatography (silica gel, gradient elution) to isolate intermediates .
Optimization requires DOE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst concentration) and monitor yields via HPLC or TLC .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl).
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., oxazole ring protons at δ 6.5–8.5 ppm) and carbons.
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods accelerate reaction design for derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict reaction pathways (e.g., cyclization barriers).
- Machine learning : Train models on existing oxazole reaction datasets to predict optimal conditions (solvent, catalyst).
- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational models .
Advanced: How should researchers resolve contradictory cytotoxicity data across different cell lines?
Methodological Answer:
- Triangulate assays : Compare MTT, apoptosis (Annexin V), and ROS generation assays to differentiate mechanisms.
- Dose-response profiling : Test concentrations from nM to μM ranges to identify IC₅₀ variability.
- Cell-type specificity : Analyze receptor expression (e.g., kinase targets) in resistant vs. sensitive lines .
Basic: What statistical approaches are recommended for optimizing synthesis or bioactivity testing?
Methodological Answer:
- Factorial design : Screen variables (temperature, pH) in parallel to identify critical factors.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst amount vs. reaction time).
- ANOVA : Validate significance of observed effects (p < 0.05) .
Advanced: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Normal-phase chromatography : Separate polar byproducts using silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC-PDA : Monitor elution profiles at λ = 254 nm to isolate the target peak .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Core modifications : Replace the 1,3-oxazole ring with 1,2,4-oxadiazole to test electronic effects on binding.
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the cycloheptylamine moiety to enhance metabolic stability.
- 3D-QSAR : Build pharmacophore models using CoMFA/CoMSIA to predict bioactivity .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation via LC-MS.
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and measure remaining intact compound.
- Accelerated aging : Store at 40°C/75% RH for 6 months to simulate shelf-life .
Advanced: How can researchers predict regioselectivity in reactions involving the oxazole ring?
Methodological Answer:
- Electrostatic potential maps : Calculate charge distribution to identify nucleophilic/electrophilic sites.
- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via in-situ IR.
- Isotopic labeling : Use ¹³C-labeled reactants to track bond formation pathways .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
